molecular formula C11H11ClN2O3S B1387201 3-amino-4-chloro-N-(furan-2-ylmethyl)benzenesulfonamide CAS No. 1036545-43-3

3-amino-4-chloro-N-(furan-2-ylmethyl)benzenesulfonamide

Cat. No.: B1387201
CAS No.: 1036545-43-3
M. Wt: 286.74 g/mol
InChI Key: OFWKXTZEKYHHRL-UHFFFAOYSA-N
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Description

3-Amino-4-chloro-N-(furan-2-ylmethyl)benzenesulfonamide is a chemical compound with the CAS Number 1036545-43-3 and a molecular weight of 286.74 g/mol. Its molecular formula is C 11 H 11 ClN 2 O 3 S . This benzenesulfonamide derivative features a chlorinated and aminated benzene ring core, with a furan-2-ylmethyl substituent on the sulfonamide nitrogen . Sulfonamides represent a significant class of compounds in medicinal chemistry and chemical biology research. They are extensively investigated as inhibitors of various enzymes, most notably the human carbonic anhydrase (hCA) family . The "tail approach" in inhibitor design, which involves appending specific functional groups to the sulfonamide core, is a recognized strategy to modulate interactions with the middle and outer rims of enzyme active sites, potentially enhancing isoform selectivity . Furthermore, novel N-(heterocyclylphenyl)benzenesulfonamides have recently been explored for their ability to inhibit the Wnt/β-catenin signaling pathway by directly interfering with protein-protein interactions, highlighting the potential of sulfonamide-based compounds in oncology research . The presence of both amino and chloro substituents on the aromatic ring, along with the furylmethyl tail, makes this compound a valuable building block for developing such inhibitors and for further chemical functionalization in structure-activity relationship (SAR) studies. Please Note: This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses .

Properties

IUPAC Name

3-amino-4-chloro-N-(furan-2-ylmethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O3S/c12-10-4-3-9(6-11(10)13)18(15,16)14-7-8-2-1-5-17-8/h1-6,14H,7,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFWKXTZEKYHHRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNS(=O)(=O)C2=CC(=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-4-chloro-N-(furan-2-ylmethyl)benzenesulfonamide typically involves the reaction of 3-amino-4-chlorobenzenesulfonamide with 2-furylmethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3-amino-4-chloro-N-(furan-2-ylmethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The chloro group can be reduced to form the corresponding amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives with the chloro group replaced by an amine.

    Substitution: Hydroxyl or alkoxy derivatives depending on the nucleophile used.

Scientific Research Applications

3-amino-4-chloro-N-(furan-2-ylmethyl)benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-amino-4-chloro-N-(furan-2-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. The presence of the chloro and furylmethyl groups can enhance its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Substituent Features
Compound Name Substituents on Benzene Ring N-Alkyl Group Key Features
3-Amino-4-chloro-N-(furan-2-ylmethyl)benzenesulfonamide 3-Amino, 4-Chloro Furan-2-ylmethyl Amino group enhances nucleophilicity; chloro and furan modulate steric bulk
4-Chloro-3-(furan-2-ylmethylsulfamoyl)-N-(2-hydroxy-4-methylphenyl)benzamide 4-Chloro, 3-Sulfamoyl 2-Hydroxy-4-methylphenyl Hydroxyl group improves solubility; methyl enhances lipophilicity
N-(Furan-2-ylmethyl)-4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide 4-Methyl Furan-2-ylmethyl, Propargyl Propargyl group introduces alkyne reactivity for further functionalization
3-Chloro-N-(3-furylmethyl)-4-methoxy-N-(2-thienylmethyl)benzenesulfonamide 3-Chloro, 4-Methoxy Furan-3-ylmethyl, Thiophen-2-yl Methoxy (electron-donating) reduces acidity; thiophene enhances π-stacking
4-[3-Chloro-2-(5-nitro-furan-2-yl)-4-oxo-azetidin-1-yl]-N-pyrimidin-2-yl-benzenesulfonamide 4-Chloro, Azetidinone ring Pyrimidin-2-yl Nitrofuran and azetidinone enhance antibacterial activity
Key Observations:
  • Electron-Withdrawing vs. Donating Groups: Compounds with electron-withdrawing groups (e.g., nitro in , chloro in ) increase sulfonamide acidity, improving metal chelation and enzyme inhibition (e.g., HIV integrase inhibition ).
  • N-Alkyl Modifications : Propargyl () and thiophen-2-ylmethyl () groups introduce steric bulk and alter solubility. Hydroxyalkyl chains (e.g., 3-hydroxybutyl in ) improve hydrophilicity but may reduce membrane permeability.
  • Biological Activity: Anticancer: Indole- and pyrimidine-substituted derivatives (e.g., compound 18 in ) show cytotoxic activity against MCF-7 and HCT116 cell lines (IC₅₀ = 35–90 μg/mL). Antiviral: Styrylquinoline-benzenesulfonamides with para-nitro groups exhibit up to 96.7% HIV integrase inhibition .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Name Molecular Weight Melting Point (°C) Boiling Point (°C) Solubility Trends
This compound ~278.76* N/A N/A Moderate (hydrophobic furan vs. polar NH₂)
4-Chloro-3-(furan-2-ylmethylsulfamoyl)-N-(2-hydroxy-4-methylphenyl)benzamide 413.9 N/A N/A High (hydroxyl group enhances solubility)
3-Amino-4-chloro-N-(3-hydroxybutyl)-benzenesulfonamide 278.76 N/A N/A High (hydroxybutyl increases hydrophilicity)
3-Chloro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-methoxybenzenesulfonamide 413.9 N/A N/A Low (bulky thiophene and methoxy groups)

*Estimated based on molecular formula.

Key Observations:
  • Solubility: Hydroxy and amino groups improve aqueous solubility (e.g., ), whereas hydrophobic groups (furan, thiophene) reduce it .

Biological Activity

3-Amino-4-chloro-N-(furan-2-ylmethyl)benzenesulfonamide is a sulfonamide compound with significant potential in medicinal chemistry due to its unique structural features, including an amino group, a chloro substituent, and a furan moiety. This compound has garnered interest for its biological activity, particularly in enzyme inhibition and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C12H11ClN2O2SC_{12}H_{11}ClN_{2}O_{2}S. The presence of the chloro and furan groups enhances its binding affinity to various biological targets, making it a valuable compound for research in pharmacology and biochemistry.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It is hypothesized that the compound can bind to the active sites of enzymes, inhibiting their function and thereby influencing various biochemical pathways. The unique structural components allow for enhanced specificity and potency against particular targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit varying degrees of antibacterial and antifungal activities. For instance:

  • Antibacterial Testing : Compounds were tested against Gram-positive and Gram-negative bacteria using methods like the agar well diffusion technique. The minimum inhibitory concentration (MIC) values were recorded, with some derivatives showing promising results against Staphylococcus aureus and Escherichia coli.
CompoundTarget BacteriaMIC (μg/mL)
3-amino-4-chloro...S. aureus50
3-amino-4-chloro...E. coli100

Enzyme Inhibition

In studies focused on enzyme inhibition, this compound was evaluated for its ability to inhibit human carbonic anhydrases (hCAs), which play critical roles in physiological processes such as respiration and acid-base balance. The compound's structure was optimized to enhance selectivity towards specific isoforms involved in conditions like glaucoma.

Case Studies

  • Cardiovascular Effects : A study utilized isolated rat heart models to assess the impact of related benzenesulfonamide derivatives on coronary resistance and perfusion pressure. Results indicated that certain derivatives could significantly lower perfusion pressure, suggesting potential cardiovascular applications .
  • Docking Studies : Computational docking studies have been employed to predict the interaction of this compound with calcium channels. These studies suggest that the compound may act as a calcium channel blocker, which could have implications for treating hypertension and other cardiovascular diseases .

Pharmacokinetics

Understanding the pharmacokinetic properties of this compound is crucial for evaluating its therapeutic potential. Theoretical models have been developed to predict absorption, distribution, metabolism, and excretion (ADME) characteristics, which are vital for drug development.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 3-amino-4-chloro-N-(furan-2-ylmethyl)benzenesulfonamide, and how are intermediates purified?

  • Methodological Answer : Synthesis typically involves sulfonylation of the amine group using benzenesulfonyl chloride derivatives under basic conditions (e.g., pyridine or triethylamine). The furan-2-ylmethylamine moiety is introduced via nucleophilic substitution or reductive amination. Intermediate purification often employs column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures. Reaction progress is monitored via TLC and validated by mass spectrometry .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assigns proton environments (e.g., aromatic protons, furan methylene group) and confirms substitution patterns.
  • IR Spectroscopy : Identifies sulfonamide S=O stretches (~1350 cm⁻¹, asymmetric; ~1150 cm⁻¹, symmetric) and N-H bending (~1600 cm⁻¹).
  • X-ray Crystallography : Resolves molecular geometry, hydrogen-bonding networks (e.g., C-H⋯O interactions), and packing motifs. SHELX programs (e.g., SHELXL) are standard for refinement .

Q. What biological activities have been reported for sulfonamide derivatives structurally related to this compound?

  • Methodological Answer : Related benzenesulfonamides exhibit antibacterial, antifungal, and antitumor activities. Assays include:

  • Antimicrobial : Broth microdilution (MIC determination against S. aureus, E. coli).
  • Anticancer : MTT assays on cancer cell lines (e.g., HepG2, MCF-7), with COMPARE analysis to identify mechanistic parallels .

Q. How do structural modifications (e.g., substituent position, halogenation) influence biological activity in sulfonamide derivatives?

  • Methodological Answer : Structure-activity relationship (SAR) studies use systematic substitution (e.g., Cl at position 4 vs. methyl at position 3) followed by bioassays. For example, 4-chloro derivatives show enhanced antitumor activity due to improved lipophilicity and target binding. Pharmacophore modeling (e.g., using Schrödinger Suite) identifies critical hydrogen-bond acceptors (sulfonamide O atoms) and hydrophobic regions .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in proposed molecular configurations (e.g., tautomerism, isomerism)?

  • Methodological Answer : High-resolution X-ray diffraction (λ = 0.71073 Å, Mo-Kα) with SHELXL refinement validates bond lengths, angles, and intermolecular interactions. For example, C-H⋯O hydrogen bonds (2.5–3.0 Å) in the crystal lattice can stabilize specific tautomers. PLATON validation tools check for missed symmetry or disorder .

Q. How should conflicting biological data (e.g., antitumor activity in one study but not another) be addressed?

  • Methodological Answer : Cross-validate assays using standardized cell lines (e.g., NCI-60 panel) and orthogonal methods (e.g., flow cytometry for cell cycle arrest vs. transcriptomics). Contradictions may arise from differences in cell permeability (logP variations) or assay endpoints (IC50 vs. apoptosis markers). Dose-response curves and positive controls (e.g., doxorubicin) ensure reproducibility .

Q. What advanced pharmacological mechanisms are hypothesized for this compound’s antitumor effects?

  • Methodological Answer : Gene expression profiling (e.g., RNA-seq, microarrays) identifies pathways modulated by the compound, such as tubulin polymerization inhibition (E7010-like antimitotic activity) or G1/S phase arrest via cyclin-dependent kinase suppression. Target deconvolution uses siRNA knockdown or CRISPR-Cas9 screens .

Q. Which computational strategies predict binding modes of this compound with potential biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina, Glide) against targets like carbonic anhydrase IX or tubulin, guided by crystallographic templates (PDB IDs: 3LXF, 1JFF). MD simulations (GROMACS) assess binding stability (RMSD < 2.0 Å over 100 ns). Free energy calculations (MM-PBSA) rank binding affinities .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-amino-4-chloro-N-(furan-2-ylmethyl)benzenesulfonamide
Reactant of Route 2
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3-amino-4-chloro-N-(furan-2-ylmethyl)benzenesulfonamide

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